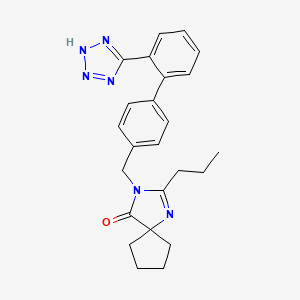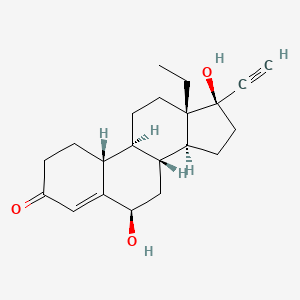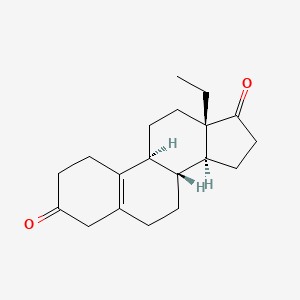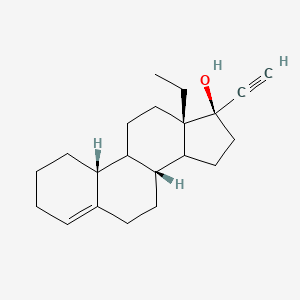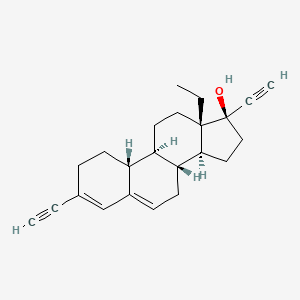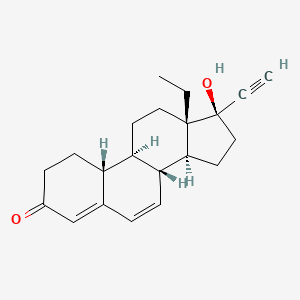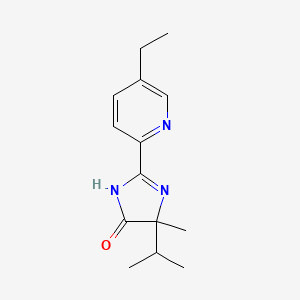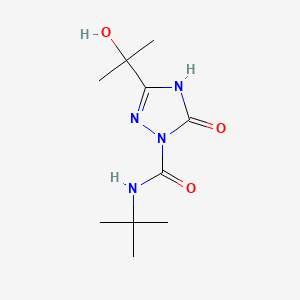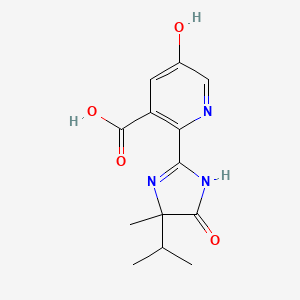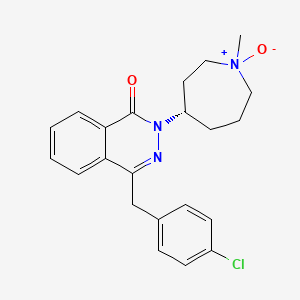
(S)-Azelastine N-Oxide
描述
(S)-Azelastine N-Oxide is a derivative of azelastine, a well-known antihistamine used to treat allergic rhinitis and conjunctivitis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Azelastine N-Oxide typically involves the oxidation of azelastine. One common method is the use of hydrogen peroxide as the oxidizing agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The process involves the formation of an N-oxide intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and controlled oxidation of azelastine, ensuring high yields and purity of the final product. The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an effective method for large-scale production .
化学反应分析
Types of Reactions
(S)-Azelastine N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to azelastine using reducing agents such as sodium borohydride.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Sodium borohydride and other mild reducing agents are used for the reduction of this compound.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include azelastine (from reduction) and various substituted derivatives (from nucleophilic substitution).
科学研究应用
(S)-Azelastine N-Oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of N-oxide derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on histamine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for allergic conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (S)-Azelastine N-Oxide involves its interaction with histamine receptors. The N-oxide group enhances the compound’s binding affinity to these receptors, leading to its antihistamine effects. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-induced responses .
相似化合物的比较
Similar Compounds
Pyridine N-Oxide: A well-known N-oxide with similar chemical properties.
N-Methylmorpholine N-Oxide: Another N-oxide used in organic synthesis.
Uniqueness
(S)-Azelastine N-Oxide is unique due to its specific structure and enhanced binding affinity to histamine receptors. This makes it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-MDYZWHIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


